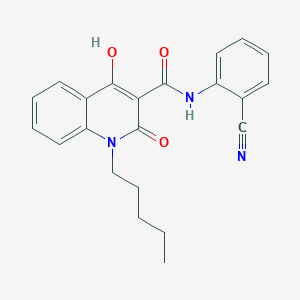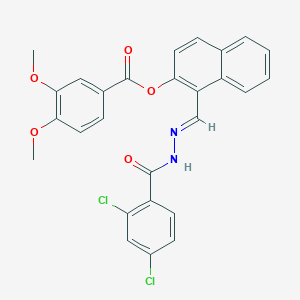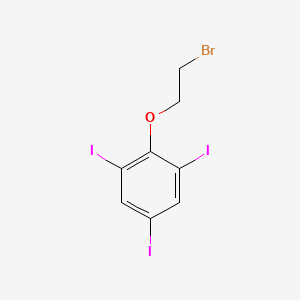
2,4,6-Trichloro-(2-(2-chloroethoxy)ethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Trichloro-(2-(2-chloroethoxy)ethoxy)benzene is an organic compound with the molecular formula C10H10Cl4O2 It is a chlorinated aromatic compound that features both ether and benzene functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trichloro-(2-(2-chloroethoxy)ethoxy)benzene typically involves the chlorination of benzene derivatives followed by etherification reactions. One common method involves the reaction of 2,4,6-trichlorophenol with 2-(2-chloroethoxy)ethanol under basic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes followed by controlled etherification. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trichloro-(2-(2-chloroethoxy)ethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles.
Oxidation Reactions: The ether linkages can be oxidized under strong oxidative conditions.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium hydroxide in the presence of heat.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of partially or fully dechlorinated compounds.
Scientific Research Applications
2,4,6-Trichloro-(2-(2-chloroethoxy)ethoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4,6-Trichloro-(2-(2-chloroethoxy)ethoxy)benzene involves its interaction with various molecular targets. The compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The pathways involved may include oxidative stress pathways, where the compound induces the production of reactive oxygen species, leading to cellular damage .
Comparison with Similar Compounds
Similar Compounds
- 1,3,5-Trichloro-2-(2-(2-chloroethoxy)ethoxy)benzene
- 1,2,3,5-Tetrachloro-4-(2-(2-chloroethoxy)ethoxy)benzene
- 1,2,4-Trichloro-5-(2,4,5-trichlorobenzyl)benzene
Uniqueness
2,4,6-Trichloro-(2-(2-chloroethoxy)ethoxy)benzene is unique due to its specific substitution pattern on the benzene ring and the presence of two ether linkages. This structural arrangement imparts distinct chemical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
5324-22-1 |
|---|---|
Molecular Formula |
C10H10Cl4O2 |
Molecular Weight |
304.0 g/mol |
IUPAC Name |
1,3,5-trichloro-2-[2-(2-chloroethoxy)ethoxy]benzene |
InChI |
InChI=1S/C10H10Cl4O2/c11-1-2-15-3-4-16-10-8(13)5-7(12)6-9(10)14/h5-6H,1-4H2 |
InChI Key |
FSIOOKJTULGVTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)OCCOCCCl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11999498.png)
![1-{4-[2-(Naphthalen-1-yloxy)ethyl]piperazin-1-yl}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11999501.png)
![3,5,6,7-tetrahydrospiro[cyclopenta[d]pyrimidine-2,1'-cyclopentan]-4(1H)-one](/img/structure/B11999516.png)
![N'-[1-(2,5-Dihydroxyphenyl)ethylidene]-2-(2,4-dimethylphenoxy)acetohydrazide](/img/structure/B11999527.png)
![4-[(Pyridin-3-ylmethyl)-amino]-2,3-dihydro-1H-4a,9-diaza-cyclopenta[b]fluorene-10-carbonitrile](/img/structure/B11999535.png)


![6-(2-methylbutan-2-yl)-4-[(2E)-2-(2,4,5-trimethoxybenzylidene)hydrazinyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B11999548.png)
